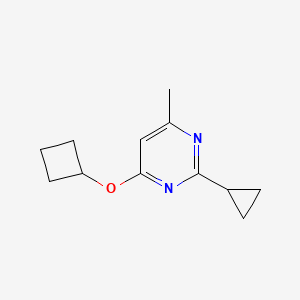

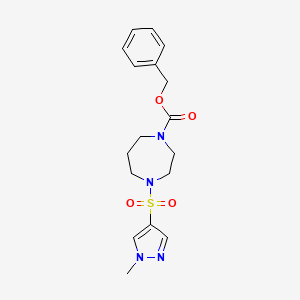

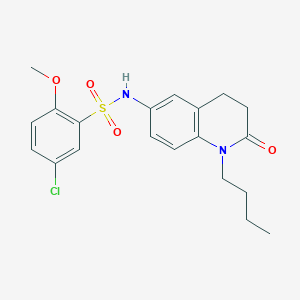

4-(3-(4-(2,5-Dioxoimidazolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(4-(2,5-Dioxoimidazolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile is a chemical compound with potential scientific research applications. It is commonly referred to as DPI or Diphenyleneiodonium. This compound is known for its ability to inhibit the activity of enzymes that produce reactive oxygen species (ROS). This feature makes it a valuable tool in the study of oxidative stress and its role in various physiological and pathological processes.

Scientific Research Applications

DNA Interaction and Cellular Staining

One significant application of structurally related compounds to 4-(3-(4-(2,5-Dioxoimidazolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile is in the binding to DNA and cellular staining. The synthetic dye Hoechst 33258, a known minor groove binder of double-stranded B-DNA, exemplifies this application. It exhibits specificity for AT-rich sequences and has been widely utilized as a fluorescent DNA stain for cell biology research, including chromosome and nuclear staining, analysis of nuclear DNA content values through flow cytometry, and the investigation of plant chromosomes. This usage underscores the potential of related compounds in biotechnological and medicinal applications for studying cellular processes and structures (Issar & Kakkar, 2013).

Radioprotective and Topoisomerase Inhibition

Compounds structurally similar to 4-(3-(4-(2,5-Dioxoimidazolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile also find applications as radioprotectors and topoisomerase inhibitors. This demonstrates the potential of such molecules in developing therapeutic agents aimed at protecting against radiation-induced damage and inhibiting topoisomerase enzymes, which are crucial for DNA replication and cell division. This application presents a starting point for rational drug design, leveraging the molecular basis for DNA sequence recognition and binding for therapeutic purposes (Issar & Kakkar, 2013).

Antimicrobial and Antifungal Applications

The exploration of benzoxaborole compounds, closely related in structural creativity and functional utility to the compound , reveals their broad spectrum of applications in medicinal chemistry, including anti-bacterial, anti-fungal, anti-protozoal, and anti-viral activities. This highlights the potential of 4-(3-(4-(2,5-Dioxoimidazolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile and its analogues in the development of new classes of antimicrobial agents, offering promising perspectives for drug development against a variety of pathogens (Nocentini, Supuran, & Winum, 2018).

Development of Antineoplastic Agents

Research into 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, compounds with structural similarities, underscores the potential for developing antineoplastic (anticancer) agents. These compounds exhibit cytotoxic properties and have shown greater tumor-selective toxicity and the ability to act as modulators of multi-drug resistance, indicating the therapeutic promise of related compounds in cancer treatment (Hossain et al., 2020).

Enzyme Inhibition for Therapeutic Purposes

Dipeptidyl peptidase IV inhibitors, including those structurally related to 4-(3-(4-(2,5-Dioxoimidazolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile, represent a validated target for treating type 2 diabetes mellitus. The development of these inhibitors is intense, with several molecules reported in literature as antidiabetic drugs, showcasing the compound's potential in therapeutic applications beyond its initial scope (Mendieta, Tarragó, & Giralt, 2011).

properties

IUPAC Name |

4-[3-[4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl]-3-oxopropyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3/c19-11-14-3-1-13(2-4-14)5-6-16(23)21-9-7-15(8-10-21)22-17(24)12-20-18(22)25/h1-4,15H,5-10,12H2,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXVGBOCQYDQKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CNC2=O)C(=O)CCC3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-(4-(2,5-Dioxoimidazolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-phenyl-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2776195.png)

![N-[2-(4-chlorophenyl)ethyl]-3-(1-{[methyl(phenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide](/img/structure/B2776196.png)

![5-bromo-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2776205.png)

![2,4-dichloro-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2776207.png)

![3-(benzo[d][1,3]dioxol-5-yl)-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide](/img/structure/B2776213.png)